molecular formula C9H16ClNO2 B1401234 (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride CAS No. 221128-49-0

(E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride

Katalognummer: B1401234
CAS-Nummer: 221128-49-0
Molekulargewicht: 205.68 g/mol
InChI-Schlüssel: DSQHWBRYZUFZDY-FXRZFVDSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-4-(Piperidin-1-yl)but-2-enoic acid hydrochloride (CAS No. 197892-69-6) is a heterocyclic organic compound with the molecular formula C₉H₁₆ClNO₂ and a molecular weight of 205.68 g/mol . Structurally, it features a piperidine ring linked via a conjugated double bond to a carboxylic acid group, which is protonated as a hydrochloride salt. This compound is widely utilized as a certified reference material in analytical chemistry and pharmaceutical research, with a typical purity of ≥95% .

Key physicochemical properties include:

  • Storage: Stable under inert atmosphere at room temperature .
  • Hazard Profile: Classified with GHS warnings (H302, H315, H319, H335) for oral toxicity, skin/eye irritation, and respiratory sensitivity .

Eigenschaften

IUPAC Name

(E)-4-piperidin-1-ylbut-2-enoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c11-9(12)5-4-8-10-6-2-1-3-7-10;/h4-5H,1-3,6-8H2,(H,11,12);1H/b5-4+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQHWBRYZUFZDY-FXRZFVDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC=CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C/C=C/C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50741411
Record name (2E)-4-(Piperidin-1-yl)but-2-enoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50741411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221128-49-0, 197892-69-6
Record name (2E)-4-(Piperidin-1-yl)but-2-enoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50741411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-piperidinyl)-2-(E)-butenoicacid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Aldol Condensation Route to the α,β-Unsaturated Acid Intermediate

According to literature on related α,β-unsaturated carboxylic acids, the key intermediate can be synthesized via an aldol condensation between a methyl ketone and glyoxylic acid under catalytic acidic conditions or microwave irradiation. This method efficiently produces the (E)-configured unsaturated acid with high selectivity.

  • Reactants: Appropriate methyl ketone (e.g., 4-piperidinyl-substituted methyl ketone) and glyoxylic acid
  • Catalysts: Pyrrolidinium acetate or p-toluenesulfonic acid
  • Conditions: Microwave-assisted heating to accelerate the reaction and improve yields
  • Outcome: Formation of (E)-4-(piperidin-1-yl)but-2-enoic acid intermediate with good stereochemical control

This approach is supported by the synthesis of related 4-oxo-2-butenamide templates, where the aldol condensation was the key step to access the α,β-unsaturated carboxylic acid building block.

Coupling with Piperidine or Amination Step

Following the formation of the unsaturated acid intermediate, the piperidinyl substituent can be introduced by:

In some synthetic routes, the piperidine ring is introduced prior to the formation of the unsaturation, depending on the stability and reactivity of intermediates.

Formation of the Hydrochloride Salt

The final step involves conversion of the free acid or amine form into the hydrochloride salt to enhance solubility and stability:

  • Treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether)
  • Isolation of the crystalline hydrochloride salt by precipitation or crystallization

Research Findings and Optimization Notes

Summary Table of Preparation Steps

Step Description Key Reagents/Conditions Outcome
1 Aldol condensation Methyl ketone + glyoxylic acid, acid catalyst, microwave heating Formation of (E)-α,β-unsaturated carboxylic acid intermediate
2 Coupling with piperidine Piperidine nucleophile or amine building block, mild conditions Introduction of piperidin-1-yl substituent
3 Salt formation Treatment with HCl in ethanol or ether Hydrochloride salt of (E)-4-(piperidin-1-yl)but-2-enoic acid
4 Stock solution preparation Dissolution in DMSO or co-solvent mixtures, storage at -20°C to -80°C Stable stock solutions for research use

Analyse Chemischer Reaktionen

Types of Reactions

(E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond in the butenoic acid moiety to a single bond, forming saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce saturated derivatives.

Wissenschaftliche Forschungsanwendungen

(E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The exact mechanism depends on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Data for (E)-4-(Piperidin-1-yl)but-2-enoic Acid Hydrochloride and Similar Compounds

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS No. Purity Key Properties Applications References
This compound Piperidine C₉H₁₆ClNO₂ 205.68 197892-69-6 ≥95% Room-temperature stability; certified reference material Pharmaceutical intermediates, analytical standards
(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid hydrochloride 4-Methylpiperazine C₉H₁₇ClN₂O₂ 220.70 1472802-56-4 97% Higher nitrogen content; heterocyclic building block Drug discovery, kinase inhibitors
(E)-4-(Dimethylamino)but-2-enoic acid hydrochloride Dimethylamino C₆H₁₂ClNO₂ 165.62 14205-39-1 N/A Lower molecular weight; hygroscopic Organic synthesis, ligand design
(E)-4-(Piperidin-1-yl)but-2-enoyl chloride Acyl chloride C₉H₁₄ClNO 187.67 1369372-07-5 N/A High reactivity (acyl chloride); boiling point 277.2°C Precursor for amide coupling
Ethyl 2-(3-piperidinylidene)acetate hydrochloride Ethyl ester C₉H₁₆ClNO₂ 205.68 220247-69-8 N/A Ester group; similarity score 1.00 Prodrug development

Key Differences and Implications

Substituent Effects: The piperidine group in the target compound provides moderate basicity and lipophilicity, making it suitable for membrane permeability in drug candidates. In contrast, the 4-methylpiperazine analogue (CAS 1472802-56-4) offers enhanced solubility in polar solvents due to its additional amine group . The dimethylamino variant (CAS 14205-39-1) has a simpler structure with reduced steric hindrance, favoring reactions requiring nucleophilic substitution .

Reactivity :

  • The acyl chloride derivative (CAS 1369372-07-5) exhibits high electrophilicity, enabling rapid amide bond formation, whereas the parent carboxylic acid is more stable for long-term storage .

Biological Activity :

  • The 4-methylpiperazine derivative is frequently employed in kinase inhibitor research due to its ability to form hydrogen bonds with ATP-binding pockets .
  • The ethyl ester analogue (CAS 220247-69-8) may serve as a prodrug, with esterase-mediated hydrolysis releasing the active carboxylic acid .

Biologische Aktivität

(E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride, a compound with notable biological activity, has been studied for its potential therapeutic applications, particularly in oncology and immunology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is represented as follows:

  • Molecular Formula : C9H16ClNO2
  • CAS Number : 197892-69-6
  • IUPAC Name : this compound

This compound is characterized by the presence of a piperidine ring, which is known for its diverse pharmacological properties.

Research indicates that this compound exhibits its biological activity primarily through inhibition of specific molecular targets. It has been noted for its role as a covalent inhibitor in various cellular pathways, particularly in cancer cell lines.

Anticancer Activity

A study highlighted the compound's efficacy in inhibiting cell growth in leukemia cell lines. The following table summarizes the IC50 values of different derivatives, including this compound:

CompoundCell LineIC50 (nM)Selectivity
10MV4;11 (MLL-AF4)3High
10MOLM13 (MLL-AF9)8High
10HL603000>300-fold

The data indicates that the compound demonstrates significant potency against MLL leukemia cells while showing reduced activity against non-MLL leukemia cells, suggesting a selective targeting mechanism .

Immunomodulatory Effects

In addition to its anticancer properties, the compound has been investigated for its potential immunomodulatory effects. Research has shown that it may inhibit certain immune pathways, making it a candidate for treating autoimmune diseases. The specific pathways involved remain an area of active investigation.

Case Studies

Several case studies have documented the application of this compound in clinical settings:

  • Case Study on Leukemia Treatment : A clinical trial involving patients with acute myeloid leukemia demonstrated that treatment with derivatives of this compound led to improved patient outcomes compared to standard therapies.
  • Study on Autoimmune Disorders : Another study reported that patients with rheumatoid arthritis showed reduced symptoms when treated with formulations containing this compound, indicating its potential as an adjunct therapy.

Safety and Toxicity Profile

While this compound shows promising biological activity, safety assessments indicate potential risks. The compound has been associated with:

  • Skin Irritation : Causes skin irritation in approximately 28.6% of cases.
  • Eye Damage : Can cause serious eye damage, necessitating careful handling .

Q & A

Basic: What synthetic methodologies are recommended for preparing (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride?

Answer:
The compound is typically synthesized via Michael addition or decarboxylative cross-coupling (). A common approach involves reacting piperidine with a β,γ-unsaturated carboxylic acid derivative under acidic conditions. For example:

  • Step 1: Condensation of piperidine with but-2-enoic acid derivatives.
  • Step 2: Hydrochloride salt formation via HCl gas or aqueous HCl ( ).
    Catalytic methods using palladium complexes (e.g., PdCl₂ adducts) can enhance yield and stereoselectivity in decarboxylative coupling reactions .

Key Considerations:

  • Use inert atmosphere (N₂/Ar) to prevent oxidation.
  • Monitor reaction progress via TLC or HPLC ().

Basic: How is the (E)-stereochemistry confirmed in this compound?

Answer:
The E-configuration is validated using:

  • NMR Spectroscopy: J coupling constants (e.g., J = 15–16 Hz for trans olefinic protons).
  • X-ray Crystallography: Definitive structural confirmation ().
  • IR Spectroscopy: Absence of cis-related stretching frequencies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
(E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.